molecular formula C26H32O12 B2555729 8-Hydroxypinoresinol 4'-glucoside CAS No. 102582-69-4

8-Hydroxypinoresinol 4'-glucoside

Cat. No. B2555729
CAS RN: 102582-69-4
M. Wt: 536.53
InChI Key: GQLQVPZSTWXDBQ-ZOKOZUFBSA-N
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Description

8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .


Synthesis Analysis

The compound 8-Hydroxypinoresinol 4’-glucoside can be obtained from Valeriana officinalis extracts . It is one of the two active compounds showing antiarrhythmia activities .


Molecular Structure Analysis

The molecular formula of 8-Hydroxypinoresinol 4’-glucoside is C26H32O12 . It is a structural derivative of carbohydrate .


Chemical Reactions Analysis

The compound 8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .


Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxypinoresinol 4’-glucoside is 536.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . Its exact mass is 536.18937645 g/mol .

Scientific Research Applications

Pharmacological Activity

8-Hydroxypinoresinol 4'-glucoside, isolated from Valeriana officinalis (valerian), has been investigated for its potential contribution to the pharmacological activity of valerian. It was studied in various central nervous system receptors including GABA(A), benzodiazepine, and adenosine A(1) and A(2A) receptors. One study identified its partial agonistic activity at A(1) adenosine receptors, which could be significant for understanding its effects in neurological processes (Schumacher et al., 2002).

Antioxidative and Vasorelaxant Activities

Research on Valeriana prionophylla roots uncovered the antioxidative properties of 8-hydroxypinoresinol 4'-O-beta-d-glucopyranoside. This compound, along with others, showed powerful antioxidant activity and vasorelaxant effects, suggesting a potential role in combating oxidative stress and contributing to cardiovascular health (Piccinelli et al., 2004).

Mass Spectrometry Analysis in Plant Studies

In a study focused on the analysis of glycosylated furofuran lignans, 8-hydroxypinoresinol 4-O-beta-D-glucopyranoside was one of the compounds analyzed using mass spectrometry. This research highlights the importance of advanced analytical techniques in understanding the chemical nature and potential applications of lignans in scientific research (Ricci et al., 2008).

Mechanism of Action

The compound 8-Hydroxypinoresinol 4’-glucoside has been shown to inhibit hKv1.5 channel current in a concentration-dependent manner . The higher the concentration, the greater is the inhibition at each depolarization potential . It may be an effective and safe active ingredient for atrial fibrillation having translational potential .

Safety and Hazards

During washout, the channels did not fully recover indicating that the uncoupling between 8-Hydroxypinoresinol 4’-glucoside and hKv1.5 channels is a slow process . It may be an effective and safe active ingredient for atrial fibrillation having translational potential .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347639
Record name 8-Hydroxypinoresinol 4'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxypinoresinol 4'-glucoside

CAS RN

102582-69-4
Record name 8-Hydroxypinoresinol 4'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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